molecular formula C10H15IO5 B12519917 Diethyl (iodomethyl)(2-oxoethyl)propanedioate CAS No. 654673-79-7

Diethyl (iodomethyl)(2-oxoethyl)propanedioate

Cat. No.: B12519917
CAS No.: 654673-79-7
M. Wt: 342.13 g/mol
InChI Key: MQUGXOMOYJWNBO-UHFFFAOYSA-N
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Description

Diethyl (iodomethyl)(2-oxoethyl)propanedioate is a substituted propanedioate ester featuring an iodomethyl and 2-oxoethyl group at the central carbon of the malonate core. Propanedioate esters, such as diethyl malonate (diethyl propanedioate), are versatile intermediates in organic synthesis, particularly in Michael additions and Knoevenagel condensations . Derivatives of diethyl propanedioate are widely used to synthesize heterocycles, pharmaceuticals, and agrochemicals due to their reactivity at the α-carbon .

The iodomethyl and 2-oxoethyl substituents in this compound likely enhance its electrophilicity, making it a candidate for nucleophilic substitution or cyclization reactions. However, detailed experimental data (e.g., melting points, spectroscopic profiles) for this exact compound are absent in the evidence.

Properties

CAS No.

654673-79-7

Molecular Formula

C10H15IO5

Molecular Weight

342.13 g/mol

IUPAC Name

diethyl 2-(iodomethyl)-2-(2-oxoethyl)propanedioate

InChI

InChI=1S/C10H15IO5/c1-3-15-8(13)10(7-11,5-6-12)9(14)16-4-2/h6H,3-5,7H2,1-2H3

InChI Key

MQUGXOMOYJWNBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=O)(CI)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (iodomethyl)(2-oxoethyl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an iodomethyl ketone. The reaction proceeds via the formation of an enolate ion from diethyl propanedioate, which then undergoes nucleophilic substitution with the iodomethyl ketone.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Batch or Continuous Stirred Tank Reactors: To ensure thorough mixing and reaction completion.

    Purification: Techniques such as distillation or recrystallization to obtain the pure product.

    Quality Control: Analytical methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl (iodomethyl)(2-oxoethyl)propanedioate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to cleave the ester bonds.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the iodine.

    Reduction: Formation of diols or alcohols.

    Hydrolysis: Formation of diethyl propanedioic acid derivatives.

Scientific Research Applications

Diethyl (iodomethyl)(2-oxoethyl)propanedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for Diethyl (iodomethyl)(2-oxoethyl)propanedioate in chemical reactions involves:

    Nucleophilic Attack: The enolate ion formed from diethyl propanedioate acts as a nucleophile.

    Electrophilic Substitution: The iodomethyl group acts as an electrophile, facilitating substitution reactions.

    Reduction: The carbonyl group undergoes reduction to form alcohols.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Diethyl (iodomethyl)(2-oxoethyl)propanedioate with structurally related propanedioate esters:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
This compound Iodomethyl, 2-oxoethyl C₁₀H₁₅IO₅ 338.13 (calc.) Hypothesized electrophilic reactivity -
Diethyl 2-(chloromethylene)propanedioate Chloromethylene C₈H₁₁ClO₄ 206.62 Used in Knoevenagel reactions
Diethyl 2-[(2-chloro-6-ethylquinolin-3-yl)methylidene]propanedioate Quinolinylmethylidene, chloro, ethyl C₂₂H₂₁ClNO₄ 398.86 Potential agrochemical intermediate
Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate Bromo, fluorobenzoyl C₁₄H₁₄BrFO₅ 361.16 Pharmaceutical precursor
Diethyl [(4-bromophenyl)methylidene]propanedioate Bromophenylmethylidene C₁₄H₁₅BrO₄ 327.17 Electrophile for aryl coupling

Spectroscopic and Physical Properties

  • Diethyl 2-(chloromethylene)propanedioate (CAS 28783-51-9): Purity: Not specified; typically recrystallized from ethanol for analytical use . LogP: Estimated at ~2.5 (hydrophobic chloromethylene group).
  • Diethyl [(4-bromophenyl)methylidene]propanedioate :

    • LogP: 4.02 (indicative of high lipophilicity) .
    • Polar surface area: 41.75 Ų, suggesting moderate solubility in polar solvents.

Key Research Findings and Limitations

  • Comparative Reactivity :
    • Chloromethylene analogs (e.g., ) are more stable and widely used in industrial settings, whereas iodomethyl derivatives may offer superior reactivity in specialized cross-coupling reactions.
  • Data Gaps :
    • Melting points, NMR profiles, and toxicity data for the target compound are unavailable in the provided evidence.

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